molecular formula C12H22N2O2 B13541403 Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate

Cat. No.: B13541403
M. Wt: 226.32 g/mol
InChI Key: PCCUJMJTYWOQQX-UHFFFAOYSA-N
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Description

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: is a chemical compound with the following structural formula:

C8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2 C8​H15​NO2​

It belongs to the class of piperidinecarboxylic acids , which are compounds containing a piperidine ring bearing a carboxylic acid group . The compound’s systematic name reflects its structure: an ethyl ester of piperidine-1-carboxylic acid, substituted at the 4-position with a pyrrolidin-2-yl group.

Preparation Methods

Synthetic Routes: The synthesis of Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate involves several steps. One common approach is the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine, leading to intermediate pyrrolidine derivatives. These intermediates are then further transformed to yield the desired compound .

Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar synthetic routes. Optimization for yield, purity, and cost-effectiveness is crucial in industrial processes.

Chemical Reactions Analysis

Reactivity:

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: Oxidative transformations of the pyrrolidine or piperidine rings.

    Reduction: Reduction of the carbonyl group or other functional groups.

    Substitution: Substitution reactions at the pyrrolidine or piperidine nitrogen.

    Cyclization: Formation of ring structures involving neighboring atoms.

Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example:

    Reductive Amination: Use reducing agents like sodium borohydride or lithium aluminum hydride.

    Esterification: React with ethyl alcohol and a strong acid catalyst.

Major Products: The major products formed from these reactions include various derivatives of the pyrrolidine-piperidine scaffold, each with distinct properties and applications.

Scientific Research Applications

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: finds applications in:

    Medicinal Chemistry: As a scaffold for designing potential drug candidates.

    Biological Studies: Investigating interactions with biological targets.

    Industry: For the synthesis of other compounds.

Mechanism of Action

The compound’s mechanism of action depends on its specific use. It may interact with receptors, enzymes, or other cellular components, affecting biological processes.

Comparison with Similar Compounds

Ethyl 4-(pyrrolidin-2-yl)piperidine-1-carboxylate: shares similarities with related compounds, such as:

    Pyrrolidine Derivatives: Explore the unique features of this compound compared to other pyrrolidine-based molecules.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

ethyl 4-pyrrolidin-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-2-16-12(15)14-8-5-10(6-9-14)11-4-3-7-13-11/h10-11,13H,2-9H2,1H3

InChI Key

PCCUJMJTYWOQQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2CCCN2

Origin of Product

United States

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